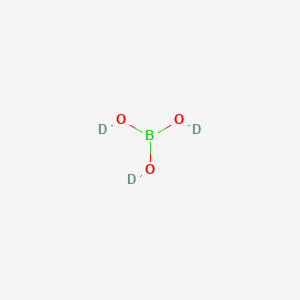

Boric acid-d3

概要

説明

Synthesis Analysis

Boric acid plays a pivotal role in organic synthesis, serving as an efficient, mild, and inexpensive catalyst for numerous transformations. It catalyzes a variety of reactions, including esterification, transesterification, aza-Michael and thia-Michael addition, condensation, and multicomponent reactions leading to the synthesis of biologically important compounds (Pal, 2018).

Molecular Structure Analysis

The vibrational properties of boric acid, including its polymorphs, have been extensively studied using infrared and Raman spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide insights into the in-plane and out-of-plane motions, molecular vibrations, and the effects of different polymorphic forms on the vibrational signatures of boric acid (Silva et al., 2018).

Chemical Reactions and Properties

Boric acid is used in the hydroxylation of aryl halides, showcasing its versatility as a hydroxide reagent in organic transformations. This process tolerates a wide range of functional groups, highlighting boric acid's compatibility with various organic substrates (Song & Wang, 2020). Furthermore, its role in the nitridation process of converting boric acid to boron oxynitride underlines its utility in materials science (Gouin et al., 1995).

Physical Properties Analysis

Boric acid's polymorphs exhibit distinct structural, electronic, and optical properties, useful in various applications from pest control to photonics. Studies on these polymorphs provide valuable information on their potential applications and the underlying principles governing their behavior (Silva et al., 2016).

Chemical Properties Analysis

The chemical properties of boric acid, such as its ability to form stable complexes with different ligands and its catalytic activity in various organic reactions, are crucial for its wide applicability in synthesis and materials science. Its use in the selective esterification of alpha-hydroxycarboxylic acids exemplifies its chemoselectivity and efficiency as a catalyst (Houston, Wilkinson, & Blanchfield, 2004).

科学的研究の応用

緩衝液調製の分子生物学

Boric acid-d3は、緩衝液調製のために分子生物学で使用できます . 研究者は、ソルビトールやラクチトールなどのポリオールとの錯化反応によってホウ酸の酸性を高めることができます .

有機合成における触媒

This compoundは、市販されていること、水への優れた溶解性、環境安定性、取り扱いの容易さ、安価で環境に優しい性質から、有機合成における触媒として注目を集めています .

アミド化反応

有機合成の分野では、this compoundはアミド化反応における触媒として使用できます . アミド化反応は、さまざまな有機化合物の合成において非常に重要です .

エステル化反応

有機合成におけるthis compoundのもう1つの用途は、エステル化反応です . エステル化は、有機化学における基本的なプロセスであり、幅広い産業で重要なエステルを生成するために使用されます .

マイケル付加反応

This compoundは、マイケル付加反応も触媒できます . これらの反応は、有機合成の分野における強力なツールであり、炭素-炭素結合の構築を可能にします .

縮合反応

作用機序

Target of Action

Boric acid-d3 primarily targets microbial cell walls and membranes. It is known for its antibacterial and antifungal properties, making it effective against pathogens like Candida albicans . The compound disrupts the integrity of microbial cell walls, leading to cell death.

Mode of Action

This compound interacts with microbial cell walls by inhibiting biofilm formation and hyphal transformation in fungi . This disruption prevents the microbes from adhering to surfaces and forming protective layers, making them more susceptible to the body’s immune response and other antimicrobial agents.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inhibition of biofilm formation. By preventing the assembly of biofilms, this compound disrupts the microbial community structure and function . This leads to a reduction in microbial virulence and pathogenicity, as biofilms are critical for microbial survival and resistance.

Result of Action

At the molecular level, this compound disrupts microbial cell wall integrity, leading to cell lysis and death . At the cellular level, this results in the elimination of pathogenic microbes, reducing infection and inflammation. The compound’s action also enhances the effectiveness of the immune response by making microbes more vulnerable to immune cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of organic matter can influence the efficacy and stability of this compound. The compound is most effective in slightly acidic to neutral pH environments. High temperatures can enhance its antimicrobial activity, while the presence of organic matter may reduce its effectiveness by binding to the compound and preventing it from reaching microbial targets .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

trideuterio borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OB(O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583601 | |

| Record name | (~2~H_3_)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14149-58-7 | |

| Record name | (~2~H_3_)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14149-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)